An In-depth Technical Guide to 4-Amino-3-isopropyl-5-methylbenzonitrile (CAS 2387444-33-7)
An In-depth Technical Guide to 4-Amino-3-isopropyl-5-methylbenzonitrile (CAS 2387444-33-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Amino-3-isopropyl-5-methylbenzonitrile, a substituted benzonitrile with potential applications in medicinal chemistry and materials science. Drawing upon available data and established chemical principles, this document will cover its physicochemical properties, spectroscopic profile, potential synthetic routes, and prospective applications in drug discovery.
Core Molecular Characteristics
4-Amino-3-isopropyl-5-methylbenzonitrile is an aromatic compound featuring a benzene ring substituted with an amino group, an isopropyl group, a methyl group, and a nitrile functionality. This unique arrangement of functional groups imparts specific electronic and steric properties that are of interest in the design of novel bioactive molecules.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Amino-3-isopropyl-5-methylbenzonitrile is presented in the table below. While experimental data for some properties are not publicly available, predicted values based on computational models are provided to guide researchers.
| Property | Value | Source |
| CAS Number | 2387444-33-7 | [1] |
| Molecular Formula | C₁₁H₁₄N₂ | [1] |
| Molecular Weight | 174.25 g/mol | |
| Appearance | Solid or liquid | |
| Purity | 95% - 97% (as commercially available) | [1] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | |
| InChI | 1S/C11H14N2/c1-7(2)10-5-9(6-12)4-8(3)11(10)13/h4-5,7H,13H2,1-3H3 | [1] |
| InChIKey | MBIASLYEZUHZSB-UHFFFAOYSA-N | [1] |
| SMILES | CC1=C(C(C)C)C(N)=C(C#N)C=C1 |
Spectroscopic Profile
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 4-Amino-3-isopropyl-5-methylbenzonitrile. While experimental spectra are not widely available, this section provides predicted spectral data and interpretation based on the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum is expected to show distinct signals for the aromatic, isopropyl, methyl, and amino protons.
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Aromatic Protons (Ar-H): Two singlets are anticipated in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring.
-
Isopropyl Proton (-CH(CH₃)₂): A septet is expected for the methine proton of the isopropyl group, likely in the δ 3.0-4.0 ppm range, due to coupling with the six equivalent methyl protons.
-
Isopropyl Methyl Protons (-CH(CH₃)₂): A doublet will appear for the six equivalent protons of the isopropyl methyl groups, typically in the δ 1.0-1.5 ppm region.
-
Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group attached to the aromatic ring is expected, likely in the δ 2.0-2.5 ppm range.
-
Amino Protons (-NH₂): A broad singlet is anticipated for the two amino protons, with a chemical shift that can vary depending on the solvent and concentration (typically δ 3.5-5.0 ppm).
The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.
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Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbons attached to the electron-donating amino and alkyl groups will be shielded (appear at lower ppm values), while the carbon of the nitrile group and the carbons adjacent to it will be deshielded (appear at higher ppm values).
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Nitrile Carbon (-C≡N): A characteristic signal for the nitrile carbon is expected in the range of δ 115-125 ppm.
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Isopropyl Carbons: Two signals are expected for the isopropyl group: one for the methine carbon (δ 25-35 ppm) and one for the two equivalent methyl carbons (δ 20-25 ppm).
-
Methyl Carbon: A signal for the methyl group attached to the ring will likely appear in the δ 15-25 ppm region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorption bands for 4-Amino-3-isopropyl-5-methylbenzonitrile include:
-
N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
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C-H Stretching (Aromatic): Bands above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring.
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C-H Stretching (Aliphatic): Bands below 3000 cm⁻¹ will be present due to the C-H bonds of the isopropyl and methyl groups.
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C≡N Stretching: A sharp, medium-intensity band is expected in the range of 2220-2260 cm⁻¹ for the nitrile group.
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C=C Stretching (Aromatic): Several bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.
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N-H Bending: A band around 1600 cm⁻¹ is expected for the scissoring vibration of the amino group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4-Amino-3-isopropyl-5-methylbenzonitrile, the molecular ion peak [M]⁺ would be observed at an m/z of approximately 174.25. Fragmentation patterns would likely involve the loss of methyl and isopropyl groups.
Synthesis and Reactivity
Proposed Synthetic Workflow
A potential synthesis could involve the introduction of the functional groups onto a benzene ring precursor. A logical approach would be the cyanation of a substituted aniline.
Caption: Proposed synthetic workflow for 4-Amino-3-isopropyl-5-methylbenzonitrile.
Key Chemical Transformations
The reactivity of the benzonitrile core is influenced by the substituents on the aromatic ring. The electron-donating amino and alkyl groups activate the ring towards electrophilic aromatic substitution, while the electron-withdrawing nitrile group deactivates it. The nitrile group itself can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.
Applications in Drug Discovery and Development
The benzonitrile moiety is a recognized pharmacophore in medicinal chemistry, and substituted aminobenzonitriles are valuable intermediates in the synthesis of a wide range of pharmaceuticals.[2][3][4]
Role of the Nitrile Group in Bioactive Molecules
The nitrile group can play several roles in drug-target interactions:[2][3]
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, interacting with donor groups on a biological target.
-
Dipole-Dipole Interactions: The strong dipole moment of the nitrile group can participate in polar interactions within a binding pocket.
-
Metabolic Stability: The nitrile group is generally metabolically stable and can be used to block a site of metabolism.
-
Bioisostere: It can serve as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom.
Potential Therapeutic Areas
Given the structural motifs present in 4-Amino-3-isopropyl-5-methylbenzonitrile, it could serve as a scaffold for the development of inhibitors for various enzyme classes, such as kinases or proteases, or as a ligand for receptors. The specific substitution pattern may offer opportunities for optimizing selectivity and pharmacokinetic properties.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-Amino-3-isopropyl-5-methylbenzonitrile.
Hazard Identification
Based on data for similar compounds, 4-Amino-3-isopropyl-5-methylbenzonitrile is expected to have the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
Recommended Handling Procedures
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
4-Amino-3-isopropyl-5-methylbenzonitrile is a chemical entity with significant potential as a building block in the fields of medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its known and predicted properties, potential synthetic strategies, and prospective applications. Further experimental investigation is warranted to fully elucidate its chemical and biological characteristics and to explore its utility in the development of novel functional molecules.
References
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4-Amino-3-chloro-5-methylbenzonitrile | C8H7ClN2 | CID 2735301 - PubChem. (n.d.). Retrieved from [Link]
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4-Amino-3-chloro-5-methyl benzonitrile. (n.d.). NIST WebBook. Retrieved from [Link]
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4-Amino-3-methylbenzonitrile | C8H8N2 | CID 7010316. (n.d.). PubChem. Retrieved from [Link]
- Process for the preparation of substituted 3-aminobenzonitriles. (1996). Google Patents.
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
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Electricity-driven sustainable synthesis of 2-aminobenzonitriles through C–C bond cleavage of isatins: post-functionalization via one-pot integration with enzyme catalysis. (2026). RSC Publishing. Retrieved from [Link]
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Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). ACS Publications. Retrieved from [Link]
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Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
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Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). National Center for Biotechnology Information. Retrieved from [Link]
Sources
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